Ethyl 2-cyano-2-(hydroxyimino)acetate

Peptide synthesis safety Thermal hazard assessment Process chemistry risk management

Traditional benzotriazole additives (HOBt/HOAt) pose explosion hazards and racemization risks in peptide synthesis. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) eliminates these risks with a non-explosive thermal profile (DSC/ARC validated) and superior racemization suppression (pKa 4.60). • Non-explosive decomposition vs HOBt/HOAt - reduces shipping restrictions and facility safety costs • Superior coupling efficiency in demanding sequences (His, Cys, sterically hindered) with outperformance vs HOAt in challenging models • Microwave-compatible for automated SPPS; works with greener solvents (EtOAc, 2-MeTHF, dimethyl carbonate) for sustainable workflows. For multi-kilogram API production, safety and yield advantages directly lower cost of goods.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 56503-39-0
Cat. No. B1234923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(hydroxyimino)acetate
CAS56503-39-0
Synonymsethyl 2-cyano-2-(hydroxyimino)acetate
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C#N
InChIInChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4-
InChIKeyLCFXLZAXGXOXAP-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OxymaPure® Procurement Overview


Ethyl 2-cyano-2-(hydroxyimino)acetate (CAS: 56503-39-0), commercially known as OxymaPure®, is a non-benzotriazole oxime-based additive for carbodiimide-mediated peptide bond formation [1]. It functions as a nucleophilic auxiliary that suppresses racemization and accelerates acylation during amide synthesis . Unlike traditional benzotriazole additives such as HOBt and HOAt, which are classified as potentially explosive, OxymaPure exhibits a significantly improved thermal safety profile based on differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) data, offering a compelling replacement strategy for both solid- and solution-phase peptide synthesis workflows [1].

Synthesis Scope Solid- and solution-phase peptide protocols
Safety Profile Non-explosive thermal decomposition (reported)
Key Function Racemization suppression and acylation acceleration
Replacement Strategy Drop-in substitute for HOBt/HOAt with process safety advantage

Why OxymaPure® Is Irreplaceable


Substituting OxymaPure with a generic benzotriazole additive (e.g., HOBt, HOAt) or an alternative oxime introduces substantial differences in thermal safety, racemization suppression efficacy, and byproduct formation. Benzotriazole derivatives such as HOBt and HOAt exhibit explosive decomposition profiles in calorimetry assays, whereas OxymaPure decomposes without violent energy release [1][2]. Mechanistically, the pKa of OxymaPure (4.60) matches that of HOBt, yet its oxime-based structure reduces base-catalyzed epimerization more effectively and avoids hazardous azide formation [3][4]. Furthermore, in demanding peptide sequences, OxymaPure outperforms HOAt in coupling efficiency, and its derived uronium reagent COMU surpasses HATU and HBTU under microwave-assisted protocols [5]. These performance differentials directly affect product purity, process safety, and scale-up feasibility, rendering simple in-class substitution technically unsound for regulated pharmaceutical manufacturing.

OxymaPure®
Benzotriazole Additives (HOBt/HOAt)
Non-explosive decomposition (DSC/ARC)
Explosive decomposition profiles
Effective racemization suppression, may surpass HOAt
HOBt standard suppression; HOAt high but explosive
Higher coupling yields reported
Lower yields, base-mediated side reactions
Green solvent compatible
Limited green chemistry data

OxymaPure® Comparative Evidence


Thermal Safety Profile

Calorimetry assays (DSC and ARC) demonstrated that benzotriazole-based additives HOBt and HOAt undergo violent exothermic decomposition consistent with explosive properties, whereas OxymaPure exhibits a significantly lower decomposition energy, indicating a reduced explosion risk [1].

Thermal Safety
Head-to-head
Non-explosive vs. explosive decomposition
Supports safety-focused process design
DSC and ARC calorimetry data
Peptide synthesis safety Thermal hazard assessment Process chemistry risk management

Racemization Suppression

In stepwise peptide synthesis using the carbodiimide approach, OxymaPure demonstrated superior capacity to inhibit racemization compared to HOBt, with coupling efficiency at least comparable to HOAt and surpassing HOAt in more demanding peptide models [1].

Racemization Suppression
Head-to-head
OxymaPure > HOBt; ≥ HOAt (superior in demanding models)
Preserves stereochemical integrity
Stepwise carbodiimide coupling
Racemization control Epimerization suppression Peptide coupling additives

Coupling Efficiency

When substituted for HOBt in carbodiimide-mediated coupling reactions, OxymaPure provides products in higher yields with reduced racemization, and the DIC/OxymaPure system avoids side reactions associated with high base concentrations required in onium salt methods .

Coupling Efficiency
Head-to-head
Higher yields, reduced racemization vs. HOBt
Supports process economics
DIC/OxymaPure system; avoids base side reactions
Coupling efficiency Peptide yield optimization Carbodiimide activation

pKa-Based Performance Prediction

An in silico study using the GALAS algorithm calculated pKa values for various oxime-based peptide coupling additives; among known oximes and predicted structures, OxymaPure ranked superior based on calculated pKa values, validating its empirical performance [1].

pKa-Based Prediction
Class-level
pKa 4.60; ranked top among oximes
Supports rational additive selection
In silico GALAS algorithm
pKa prediction Additive design Computational peptide chemistry

COMU Efficiency in Microwave SPPS

COMU, the uronium salt derived from OxymaPure, displayed higher coupling efficiency than benzotriazole-based immonium salts HATU and HBTU in the demanding microwave-assisted synthesis of the Aib-containing Leu-Enkephalin pentapeptide derivative [1].

COMU Microwave SPPS
Cross-study
COMU > HATU and HBTU under microwave
Extends performance to advanced reagents
Aib-containing pentapeptide model
Microwave-assisted peptide synthesis Uronium coupling reagents Difficult peptide sequences

Green Solvent Compatibility

OxymaPure demonstrates effective performance in greener solvent systems including ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate, supporting the shift away from reprotoxic solvents such as DMF and DCM [1].

Green Solvent Compatibility
Class-level
Ethyl acetate, 2-MeTHF, dimethyl carbonate
Enables greener process design
Alternative to reprotoxic DMF/DCM
Green chemistry Sustainable peptide synthesis Solvent selection

OxymaPure® Recommended Applications


Industrial Peptide API Manufacturing

For multi-kilogram peptide active pharmaceutical ingredient (API) production, the non-explosive thermal profile of OxymaPure (established via DSC and ARC calorimetry [1]) directly reduces hazardous material classification, shipping restrictions, and facility safety engineering costs compared to HOBt or HOAt. This safety differentiation, combined with higher yields and lower racemization [1], translates to lower cost of goods and streamlined regulatory submissions for commercial peptide therapeutics.

Racemization-Sensitive Peptide Synthesis

When synthesizing peptides containing racemization-prone residues (e.g., His, Cys) or sterically hindered sequences, OxymaPure provides racemization suppression superior to HOBt and at least comparable to HOAt, with demonstrated superiority over HOAt in demanding peptide models [1]. This evidence supports its selection as the additive of choice for complex bioactive peptides where stereochemical fidelity is paramount for biological activity.

Microwave-Assisted Automated SPPS

In high-throughput or microwave-assisted automated SPPS, OxymaPure's compatibility with microwave irradiation—as demonstrated through its derived reagent COMU outperforming HATU and HBTU [1]—enables accelerated synthesis cycles without compromising coupling efficiency or epimerization control. This scenario is particularly relevant for peptide library synthesis and rapid lead optimization in drug discovery.

Green Chemistry Peptide Synthesis

For research and manufacturing programs prioritizing environmentally sustainable practices, OxymaPure's compatibility with greener solvents (ethyl acetate, 2-MeTHF, dimethyl carbonate) [1] offers a validated pathway to reduce reliance on reprotoxic DMF and DCM. This aligns with corporate sustainability goals and anticipatory compliance with tightening solvent regulations.

Application
Selection Property
Validation Focus
Industrial peptide API manufacturing
Non-explosive thermal profile, high yield & low racemization
Process hazard classification, purification economics
Racemization-sensitive peptide synthesis
Racemization suppression comparable to HOAt
Stereochemical integrity by HPLC
Microwave-assisted automated SPPS
Microwave compatibility, high coupling efficiency
Cycle time reduction, epimerization control
Green chemistry peptide synthesis
Green solvent compatibility (ethyl acetate, 2-MeTHF, DMC)
Solvent substitution feasibility, regulatory alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-cyano-2-(hydroxyimino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.